molecular formula C12H15ClO3 B030528 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone CAS No. 58113-30-7

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Cat. No. B030528
CAS RN: 58113-30-7
M. Wt: 242.7 g/mol
InChI Key: RBBVSSYQKVBALO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone and its derivatives often involves condensation reactions, utilizing precursors such as 1-(2,4-dihydroxyphenyl)ethanone in reactions with N,N-dimethylformamide dimethyl acetal to achieve heterocyclization, leading to the formation of isoflavones and various N,O- and N,N-heterocycles in good yields (Moskvina, Shilin, & Khilya, 2015).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(3-Hydroxy-4-methoxy-5-methylphenyl)ethanone, has been elucidated using spectroscopic methods, establishing the framework for understanding the molecular configuration and the electronic environment within similar molecules (Khan, Rutaihwa, & Mhehe, 2003).

Chemical Reactions and Properties

The reactivity of such compounds is highlighted in their ability to undergo various chemical reactions, forming complex structures. For example, facile synthesis methods have enabled the creation of enantiomerically pure derivatives through steps like resolution and crystallization, showcasing the compound's versatility in synthetic chemistry (Zhang et al., 2014).

Physical Properties Analysis

Physical properties, including crystal structure and thermal stability, are critical for understanding the behavior of these compounds under different conditions. The crystal structure of similar compounds has been determined through X-ray diffraction, providing insight into their geometrical arrangement and potential interactions in the solid state (Kudelko, Karczmarzyk, & Fruziński, 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents and participation in the formation of novel heterocyclic compounds, are essential for exploring the utility of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone in synthetic organic chemistry. Studies have shown its involvement in creating compounds with potential antimicrobial activity, demonstrating its importance in medicinal chemistry (Nagamani et al., 2018).

Scientific Research Applications

  • Quantum Mechanical Studies and Spectroscopic Analysis

    • Field : Quantum Mechanics and Spectroscopy .
    • Application : This compound has been used in quantum mechanical studies and spectroscopic analysis . It’s one of the four pharmaceutically active compounds studied in this field .
    • Method : The simulated IR spectrum of these compounds was compared with experimentally available data, and essential functional group assignments were made .
    • Results : The study reported the frontier orbital properties and other derived local energy descriptors which talks about the relative stability and reactivity . The compound was found to interact with graphene and fullerene, to form molecular self-assembly .
  • Pharmaceutical Applications

    • Field : Pharmaceutical Sciences .
    • Application : This compound is a pharmaceutically active compound . It’s used in the production of drugs for the treatment of simple diseases and local issues like headaches, muscle pain, toothache, arthritis, and fever .
    • Method : The compound is used in the formulation of drugs .
    • Results : The drugs containing this compound have shown effective results in the treatment of the above-mentioned conditions .
  • Synthesis of Phosphonium Ionic Liquids
    • Field : Chemical Synthesis .
    • Application : This compound is used in the synthesis of phosphonium ionic liquids . These ionic liquids have applications in supercapacitors, dye-sensitized solar cells, catalytic processes, speciation analysis, corrosion inhibitors, lubricants, and organic transformations .
    • Method : The initial chloropropylation of 2,4-dihydroxyacetophenone (DHA) by 1-bromo-3-chloropropane gave 1-(4-(3-chloropropoxy)-2-hydroxyphenyl)ethanone (CP-DHA). Afterward, the quaternization of phosphine (TPP) by CP-DHA and subsequent anion exchange with HPF6 afforded DHA-based TPP hexafluorophosphate .
    • Results : The synthesis resulted in the formation of phosphonium ionic liquids with unique physicochemical properties for certain applications .
  • Proteomics Research

    • Field : Proteomics .
    • Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • Method : The compound is used in various biochemical assays to study protein interactions, modifications, and expressions .
    • Results : The results of these studies contribute to our understanding of protein functions in biological processes .
  • Molecular Docking Studies

    • Field : Computational Biology .
    • Application : This compound has been used in molecular docking studies . Molecular docking is a method used in computational biology to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex .
    • Method : The compound is docked into the active site of a target protein, and the binding affinity is calculated .
    • Results : The results of these studies can predict the biological activity of the compound .

properties

IUPAC Name

1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBVSSYQKVBALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428521
Record name 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

CAS RN

58113-30-7
Record name 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58113-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chloropropoxy)-3-methoxyacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058113307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-CHLOROPROPOXY)-3-METHOXYACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M768QMU9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirred solution of 1-(4-hydroxy-3-methoxyphenyl)ethanone (600 g, 3.61 mol, Purchased from Shanghai Bangcheng Chemical Co., Ltd.) and anhydrous potassium carbonate (698 g, 5.055 mol) in 2500 mL of N,N-dimethylformamide was added drop-wise with an N,N-dimethylformamide solution of 1-bromo-3-chloropropane (795.9 g, 1.4 mol) while maintaining the temperature below 25° C. Then the resulted mixture was kept at 25° C. for 10 h. After completion of the reaction, the precipitate was filtered and the filter cake was washed by a small amount of N,N-dimethylformamide. The filtrate was poured into ice water slowly with vigorous stirring. The precipitate was filtered, washed with water, and dried to give 827.2 g solid. Yield: 93.8%.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
698 g
Type
reactant
Reaction Step One
Quantity
795.9 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
93.8%

Synthesis routes and methods II

Procedure details

To a mixture of 15.15 kg (96.26 mole) of 1-bromo-3-chloropropane and 25 liter of water heated to 86° C. was added a solution of 8 kg (48.13 mole) of acetovanillone in 3.93 kg (48.6 mole) of 50% aqueous sodium hydroxide and 89 liter of water over a 2.5 hr period. The mixture was heated at 80°-85° C. for 2-5 hr after addition was complete. The mixture was cooled and extracted twice with 49 kg portions of toluene. The combined extracts were washed once with 1.9 kg of 50% sodium hydroxide diluted to 5 gal and once with 5 gal of water. The toluene layer was dried over 3 lb of anhydrous sodium sulfate and concentrated under reduced pressure. The residue was heated to reflux in 15 gal of diisopropylether, filtered, and the filtrate cooled. The crystallized title compound obtained by filtration together with additional compound obtained by concentrating the filtrate to 25% of its original volume amounted to 4.2 kg (36%). Acetovanillone recovered was 3.4 kg. The product was recrystallized twice from cyclohexane and twice from ligroin, m.p. 57.8°-58.5° C.
Quantity
15.15 kg
Type
reactant
Reaction Step One
Name
Quantity
25 L
Type
solvent
Reaction Step One
Quantity
8 kg
Type
reactant
Reaction Step Two
Quantity
3.93 kg
Type
reactant
Reaction Step Two
Name
Quantity
89 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 88.0 g (0.53 mole) of acetovanillone in 375 ml of acetone was added 69.1 g (0.5 mole) of K2CO3. The mixture was allowed to reflux for 30 min. A solution of 110.2 g (0.70 mole) of 1-bromo-3-chloropropane in 75 ml of acetone was added dropwise. The mixture was heated at reflux for 20 h. The mixture was filtered and the filtrate concentrated under vacuum. The residual oil was distilled. An oil which weighed 110 g was obtained at 141°-143° C.0.1 mm Hg. The oil crystallised upon standing.
Quantity
88 g
Type
reactant
Reaction Step One
Name
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
110.2 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
MNC REDDY, KBC Sekhar - ijpbsonline.com
A high performance reverse phase liquid chromatographic method was developed for the determination of related substances, 6-Fluoro-3-(piperidin-4-yl) benzo [d] isoxazole …
Number of citations: 2 www.ijpbsonline.com
ZH Shang, QQ Chu, J Ha, CH An… - Advanced Materials …, 2015 - Trans Tech Publ
The main object of the present invention is to provide an improved process for the preparation of Iloperidone, which would be more simple, economical and easy to implement on large …
Number of citations: 2 www.scientific.net
PV Solanki, SB Uppelli, BS Pandit… - … Process Research & …, 2014 - ACS Publications
The present work describes an improved and highly efficient process for the synthesis of iloperidone (1), an antipsychotic agent, which is free from potential impurities. The synthesis …
Number of citations: 11 pubs.acs.org
AE Mutlib, JT Klein - Journal of Pharmacology and Experimental …, 1998 - ASPET
Iloperidone, [1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, 1, is currently undergoing clinical trials as a potential antipsychotic agent. The …
Number of citations: 44 jpet.aspetjournals.org
S Li, Y Zhao, K Wang, Y Gao, J Han, B Cui… - Bioorganic & medicinal …, 2013 - Elsevier
A series of novel 4-(2-fluorophenoxy)quinoline derivatives containing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety were designed, synthesized and evaluated for their in vitro …
Number of citations: 77 www.sciencedirect.com
S Li, R Jiang, M Qin, H Liu, G Zhang… - Archiv der …, 2013 - Wiley Online Library
A series of 4‐(2‐fluorophenoxy)quinoline derivatives bearing the 4‐oxo‐1,4‐dihydroquinoline‐3‐carboxamide moiety were designed, synthesized, and evaluated for their in vitro …
Number of citations: 23 onlinelibrary.wiley.com
S Li, Q Huang, Y Liu, X Zhang, S Liu, C He… - European Journal of …, 2013 - Elsevier
A series of novel bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety were synthesized and evaluated for their in vitro antitumour activities against a panel of five …
Number of citations: 74 www.sciencedirect.com
MY Yunoos, M Padmaja, J Geethanjali… - Asian Journal of …, 2014 - indianjournals.com
A simple, sensitive, precise, economic and accurate UV spectrophotometric method has been developed for the determination of Iloperidone in bulk and and pharmaceutical dosage …
Number of citations: 2 www.indianjournals.com
S Atila Karaca, DY Uğur - Analytical Letters, 2018 - Taylor & Francis
Iloperidone is an antipsychotic drug used for treatment of acute schizophrenia in adults. In this study, a simple and specific method was developed for determination of iloperidone in …
Number of citations: 2 www.tandfonline.com
RB Kilaru, CS Kuruva, VR Katla… - Asian Journal of …, 2013 - Asian Journal of Chemistry
Number of citations: 2

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